![molecular formula C₃₀H₃₁NO₃ B1140795 1-Benzyl-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine CAS No. 120013-75-4](/img/structure/B1140795.png)
1-Benzyl-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine is a complex organic compound that belongs to the class of benzylpiperidines. This compound is characterized by its unique structure, which includes a piperidine ring conjugated to a benzyl group and an indanone moiety. It is primarily used in scientific research due to its potential biological activities and its role as an acetylcholinesterase inhibitor .
Vorbereitungsmethoden
The synthesis of 1-Benzyl-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine involves several steps:
Starting Materials: The synthesis begins with the preparation of the indanone derivative and the piperidine derivative.
Condensation Reaction: The indanone derivative is reacted with the piperidine derivative under specific conditions to form the desired compound. This step typically involves the use of a base such as sodium hydride or potassium carbonate to facilitate the condensation reaction.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
1-Benzyl-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Acetylcholinesterase Inhibition
One of the primary applications of this compound is as an acetylcholinesterase inhibitor . This mechanism is crucial for enhancing cholinergic neurotransmission, which can be beneficial in treating conditions like Alzheimer's disease. The inhibition of acetylcholinesterase leads to increased levels of acetylcholine, thereby improving cognitive functions and memory retention .
Neuroprotective Effects
Recent studies have indicated that compounds similar to 1-Benzyl-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine may exhibit neuroprotective effects. For instance, research conducted on related compounds demonstrated their ability to ameliorate inflammation and neurodegeneration in models of diabetic retinopathy, suggesting that this compound could have similar protective roles against neurodegenerative diseases .
Case Study 1: Neurodegeneration and Inflammation
In a study investigating the effects of benzyloxy compounds on diabetic retinopathy, researchers found that systemic administration of related compounds significantly reduced retinal vascular leakage in diabetic rats. This suggests that the compound may play a role in mitigating neurodegenerative processes linked to diabetes .
Case Study 2: Selectivity for Human Monoamine Oxidases
Another study evaluated the inhibitory action of benzyloxy-substituted chalcones against human monoamine oxidases (hMAOs). The findings revealed that certain derivatives exhibited high selectivity for hMAO-B, indicating that similar structures might be effective in selectively targeting this enzyme, which is relevant for treating Parkinson's disease .
Wirkmechanismus
The primary mechanism of action of 1-Benzyl-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine is its inhibition of acetylcholinesterase. This enzyme is responsible for the breakdown of acetylcholine, a neurotransmitter involved in various physiological processes. By inhibiting acetylcholinesterase, the compound increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases, where acetylcholine levels are often reduced .
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine can be compared with other benzylpiperidine derivatives, such as:
1-Benzyl-4-methylpiperidine: This compound lacks the indanone moiety and has different biological activities.
1-Benzyl-4-[(5,6-dimethoxy-1-indanone)-2-ylidenyl]methylpiperidine: This compound has a similar structure but with different substituents on the indanone ring, leading to variations in its chemical and biological properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity.
Biologische Aktivität
1-Benzyl-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine, a compound with the CAS number 120013-75-4, is a derivative of benzylpiperidine known for its potential biological activities, particularly as an acetylcholinesterase inhibitor. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C30H31NO3
- Molecular Weight : 453.57 g/mol
- Structure : The compound features a piperidine ring connected to a benzyl group and an indanone moiety, which contributes to its unique biological properties.
The primary mechanism of action for this compound is its inhibition of acetylcholinesterase (AChE). AChE is crucial for breaking down acetylcholine, a neurotransmitter involved in various physiological functions. By inhibiting AChE, this compound increases acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic transmission. This mechanism is particularly relevant in neurodegenerative diseases such as Alzheimer's disease, where cholinergic dysfunction is prevalent.
Acetylcholinesterase Inhibition
Research indicates that this compound exhibits significant inhibitory activity against AChE. This property makes it a candidate for therapeutic applications in treating conditions characterized by cholinergic deficits.
A study demonstrated that this compound could effectively inhibit AChE activity in vitro, leading to increased acetylcholine levels, which could ameliorate symptoms associated with Alzheimer's disease .
In Vivo Studies
In vivo studies have shown that this compound can cross the blood-brain barrier and exert neuroprotective effects. For instance, tests on animal models indicated that administration of the compound resulted in reduced neurodegeneration and improved cognitive function compared to control groups .
Comparative Analysis with Similar Compounds
Compound Name | AChE Inhibition | Neuroprotective Effects | Molecular Weight |
---|---|---|---|
This compound | High | Yes | 453.57 g/mol |
1-Benzyl-4-methylpiperidine | Moderate | No | 247.37 g/mol |
1-Benzyl-4-[5,6-dimethoxyindanon]-2-ylidenylmethylpiperidine | High | Yes | 467.59 g/mol |
Case Study 1: Neuroprotection in Diabetic Rats
A study involving diabetic rats demonstrated that treatment with this compound significantly reduced retinal vascular leakage and improved overall retinal health. The results indicated that the compound not only inhibits AChE but also provides protective effects against oxidative stress and inflammation associated with diabetic retinopathy .
Case Study 2: Cognitive Function Improvement
Another study focused on cognitive function improvement in aged mice showed that chronic administration of the compound resulted in enhanced memory retention and learning capabilities. Behavioral tests indicated significant improvements in maze navigation tasks compared to untreated controls .
Eigenschaften
IUPAC Name |
(2Z)-2-[(1-benzylpiperidin-4-yl)methylidene]-6-methoxy-5-phenylmethoxy-3H-inden-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31NO3/c1-33-28-19-27-25(18-29(28)34-21-24-10-6-3-7-11-24)17-26(30(27)32)16-22-12-14-31(15-13-22)20-23-8-4-2-5-9-23/h2-11,16,18-19,22H,12-15,17,20-21H2,1H3/b26-16- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOJSAUUVSMJBP-QQXSKIMKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CC(=CC3CCN(CC3)CC4=CC=CC=C4)C(=O)C2=C1)OCC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C/C(=C/C3CCN(CC3)CC4=CC=CC=C4)/C(=O)C2=C1)OCC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.